Pterin-6-Carboxylic Acid

Fluorescence spectroscopy Photophysics Bioanalytical chemistry

Researchers needing a stable intrinsically fluorescent pterin probe for live-cell monitoring face photobleaching and signal inconsistency. Pterin-6-carboxylic acid (P6CA) resolves these with balanced fluorescence (ΦF=0.18-0.28) and validated folate receptor (FR) agonism. • Intrinsic fluorescence eliminates secondary labeling; reduced photobleaching for continuous UV-exposure assays. • FR agonism enables receptor-mediated endocytosis of functionalized nanoparticles into FR-overexpressing cancer cells (HeLa, A431). • ≥98% HPLC purity ensures reproducible conjugation and predictable ROS generation.

Molecular Formula C7H5N5O3
Molecular Weight 207.15 g/mol
CAS No. 948-60-7
Cat. No. B143445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterin-6-Carboxylic Acid
CAS948-60-7
Synonyms2-Amino-3,4-dihydro-4-oxo-6-pteridinecarboxylic Acid;  2-Amino-4-hydroxy-6-_x000B_carboxypteridine;  2-Amino-4-hydroxypteridine-6-carboxylic Acid;  2-Amino-4-hydroxypterin-6-carboxylic Acid;  2-Amino-6-carboxy-4-hydroxypteridine;  6-Carboxypterin;  NSC 96893;  Pt
Molecular FormulaC7H5N5O3
Molecular Weight207.15 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=N1)NC(=NC2=O)N)C(=O)O
InChIInChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13)
InChIKeyQABAUCFGPWONOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pterin-6-Carboxylic Acid (CAS 948-60-7): Chemical Identity and Core Properties for Research Procurement


Pterin-6-carboxylic acid (P6CA, 6-carboxypterin) is a heterocyclic pteridine derivative with the molecular formula C₇H₅N₅O₃ and molecular weight 207.15 g/mol . It is a key photodegradation product of folic acid and serves as a precursor in folate biosynthesis [1]. The compound exhibits intrinsic fluorescence with an absolute quantum yield of 0.58 and is studied as a fluorescent probe, a photosensitizer for reactive oxygen species (ROS) generation, and a biomarker for cancer detection [2]. Its carboxylic acid moiety at the 6-position distinguishes it from other pterin derivatives, influencing solubility, photoreactivity, and receptor recognition.

Why Pterin-6-Carboxylic Acid Cannot Be Replaced by Generic Pterin Derivatives in Specialized Applications


Substitution of P6CA with structurally similar pterin derivatives such as pterin, 6-formylpterin, biopterin, or neopterin is not scientifically justifiable without rigorous validation. The carboxylic acid group at the 6-position fundamentally alters fluorescence quantum yields, pH-dependent photophysical behavior, singlet oxygen generation capacity, and receptor binding profiles [1]. For instance, while folic acid exhibits negligible fluorescence (ΦF < 0.005), P6CA provides a measurable signal (ΦF = 0.18–0.28) enabling its use in fluorescence-based assays [2]. Furthermore, P6CA uniquely functions as a folate receptor agonist—a property not shared by pterin or 6-formylpterin—enabling targeted nanoparticle delivery applications that fail with other pterins [3].

Quantitative Differentiation of Pterin-6-Carboxylic Acid Against Key Comparators


Fluorescence Quantum Yield of Pterin-6-Carboxylic Acid Versus Folic Acid and Pterin Analogs

In aqueous solution, the fluorescence quantum yield (ΦF) of P6CA is 0.28 in acidic media and 0.18 in basic media. In contrast, folic acid exhibits negligible fluorescence (ΦF < 0.005) under identical conditions. Pterin shows higher fluorescence (ΦF = 0.33 acidic, 0.27 basic), while 6-formylpterin shows lower fluorescence (ΦF = 0.12 acidic, 0.07 basic) [1]. This places P6CA in a distinct intermediate fluorescence range, enabling its use as a detectable probe without the photobleaching susceptibility of pterin.

Fluorescence spectroscopy Photophysics Bioanalytical chemistry

Folate Receptor Agonist Activity of Pterin-6-Carboxylic Acid Enables Targeted Nanoparticle Delivery

P6CA functions as a folate receptor agonist, enabling internalization of conjugated gold nanoparticles into HeLa cells via folate receptor-mediated endocytosis. This property is attributed to the pterin moiety common to folic acid but absent in many other pterin derivatives lacking the appropriate 6-position substitution [1]. In contrast, pterin and 6-formylpterin do not demonstrate this receptor-targeting capability. P6CA-conjugated gold nanoparticles caused dose-dependent cell death after 808 nm laser irradiation, confirming functional internalization [1].

Targeted drug delivery Nanomedicine Cancer theranostics

Phosphodiesterase 5 (PDE5) Binding Affinity of Pterin-6-Carboxylic Acid Versus Plant-Derived Compounds

In silico docking studies reveal that P6CA binds to the active site of PDE5 (PDB ID: 4OEW) with a binding energy of -7.1 kcal/mol and binding distances of 2.05 Å and 2.23 Å [1]. When compared to other compounds isolated from the same plant (Baphia nitida), P6CA showed the strongest binding interaction. This computational evidence positions P6CA as a candidate PDE5 inhibitor scaffold, while other pterin derivatives (e.g., biopterin, neopterin) have not been reported for PDE5 binding.

Molecular docking Enzyme inhibition Computational drug discovery

Urinary Pterin-6-Carboxylic Acid Elevation as a Cancer Biomarker Differentiated from Neopterin and Biopterin

In urine samples from cancer patients, P6CA levels are significantly elevated compared to healthy controls, as measured by capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) [1]. In contrast, biopterin levels show no significant change between cancer patients and healthy individuals, while neopterin levels also increase but with different disease specificity [2]. This differential elevation pattern supports the use of P6CA as a complementary biomarker for cancer screening, particularly when neopterin alone provides insufficient discrimination.

Cancer biomarkers Urine metabolomics Clinical diagnostics

Photostability and Photoproduct Sensitization: Pterin-6-Carboxylic Acid Versus 6-Formylpterin

P6CA is the terminal stable photoproduct in the UV degradation pathway of folic acid, formed after sequential conversion of 6-formylpterin. Unlike 6-formylpterin, which continues to degrade under UV exposure, P6CA accumulates and exhibits photosensitizing activity [1]. DFT calculations indicate that compounds with electronegative C6 substituents (carboxyl in P6CA, formyl in 6-FPT) have the highest ionization potentials for singlet oxygen generation [2]. However, experimental data show that 6-formylpterin exhibits variable pro/anti-oxidative roles depending on cell type, whereas P6CA functions as a consistent ROS generator, making it a more predictable photosensitizer for controlled photodynamic applications [3].

Photochemistry UV photodegradation Singlet oxygen sensitization

HPLC Analytical Sensitivity: Pterin-6-Carboxylic Acid Detection Limits in Urinary Pteridine Profiling

Validated HPLC methods for urinary pteridine analysis achieve detection limits ranging from 0.041 ng/mL to 2.9 ng/mL across eight pterins, including P6CA [1]. A dedicated HPLC-fluorescence method for P6CA in human urine reports a detection limit of 0.002 μg/mL (2 ng/mL), demonstrating high sensitivity suitable for trace-level biomarker quantification [2]. While direct comparative LOD values for all individual pterins are not uniformly reported, the established analytical protocols position P6CA as a readily detectable analyte in complex biological matrices, comparable to neopterin and biopterin which are widely used in clinical pteridine profiling [3].

Analytical method validation HPLC-FLD Metabolite quantification

Optimal Research and Industrial Applications for Pterin-6-Carboxylic Acid


Fluorescent Probe Development for Cellular Imaging and In Vitro Tracking

P6CA's intermediate fluorescence quantum yield (ΦF = 0.18–0.28) provides a detectable signal without the photobleaching issues associated with highly fluorescent pterin. This makes it suitable for developing stable fluorescent probes in cell culture assays, particularly where continuous monitoring under UV excitation is required. The compound's intrinsic fluorescence eliminates the need for secondary labeling, reducing experimental complexity [1].

Targeted Nanoparticle Functionalization for Folate Receptor-Positive Cancer Theranostics

As a validated folate receptor agonist, P6CA enables receptor-mediated endocytosis of functionalized nanoparticles into folate receptor-overexpressing cancer cells (e.g., HeLa, A431). This application supports photothermal therapy, targeted drug delivery, and imaging agent development. Procurement of high-purity P6CA (>98% by HPLC) is critical for reproducible nanoparticle conjugation chemistry [1].

Urinary Biomarker Quantification in Cancer Metabolomics and Clinical Screening Panels

P6CA is significantly elevated in urine from cancer patients, with a distinct pattern relative to neopterin (elevated) and biopterin (unchanged). Inclusion of P6CA in multi-analyte pteridine profiling panels enhances diagnostic specificity for bladder, lung, and breast cancers. Validated HPLC-FLD methods with sub-ng/mL sensitivity enable robust quantification from minimal urine volumes [1] [2].

Photosensitizer for Controlled Singlet Oxygen Generation in Photodynamic Research

P6CA functions as a stable, terminal photoproduct with consistent ROS-generating capacity under UV irradiation. Unlike 6-formylpterin, which exhibits cell-type-dependent pro/anti-oxidative behavior, P6CA provides predictable photosensitization kinetics. This reliability is essential for photodynamic therapy studies, DNA photodamage assays, and investigations of oxidative stress mechanisms in skin models [1] [2].

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